REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][N:3]=1.[O:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][NH2:17])[CH2:11][CH2:10]1>CCOC(C)=O>[I:8][C:5]1[CH:6]=[CH:7][C:2]([NH:17][CH2:16][CH2:15][N:12]2[CH2:13][CH2:14][O:9][CH2:10][CH2:11]2)=[N:3][CH:4]=1
|
Name
|
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)I
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)CCN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 50 mL saturated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
aqueous NaHCO3, and dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
After purification by chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |